1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3,4-dimethylphenoxy)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3,4-dimethylphenoxy)propan-1-one is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3,4-dimethylphenoxy)propan-1-one typically involves multi-step organic reactions The process begins with the preparation of the benzothiazole moiety, which is then coupled with a piperidine ringCommon reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), with dimethyl formamide as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3,4-dimethylphenoxy)propan-1-one can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can change the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as halides or amines.
Scientific Research Applications
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3,4-dimethylphenoxy)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action for 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3,4-dimethylphenoxy)propan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenyl quinazolin-4(3H)-ones: These compounds also feature a benzothiazole moiety and have been studied for their antibacterial properties.
N’-(1,3-Benzothiazol-2-yl)-arylamides: These derivatives have shown promising antibacterial activity and are synthesized using similar methods.
Uniqueness
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3,4-dimethylphenoxy)propan-1-one is unique due to its combination of a benzothiazole moiety, a piperidine ring, and a dimethylphenoxy group. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds .
Properties
Molecular Formula |
C23H26N2O2S |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(3,4-dimethylphenoxy)propan-1-one |
InChI |
InChI=1S/C23H26N2O2S/c1-15-8-9-19(14-16(15)2)27-17(3)23(26)25-12-10-18(11-13-25)22-24-20-6-4-5-7-21(20)28-22/h4-9,14,17-18H,10-13H2,1-3H3 |
InChI Key |
WSGGXPADFHBEHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.